Gallium, tris(1,1-dimethylethyl)-
Description
Gallium, tris(1,1-dimethylethyl)-, also known as tris(tert-butyl)gallium (Ga(tBu)₃), is an organogallium compound characterized by three tert-butyl (1,1-dimethylethyl) ligands bonded to a central gallium atom. This compound belongs to the broader class of organometallic gallium derivatives, which are pivotal in materials science, particularly in chemical vapor deposition (CVD) and molecular precursor synthesis. Ga(tBu)₃ is typically a volatile, monomeric liquid at room temperature, distinguishing it from more polymeric or less stable gallium alkyls. Its tert-butyl ligands confer steric bulk, enhancing kinetic stability and reducing unwanted side reactions during synthesis or deposition processes .
Properties
CAS No. |
55681-99-7 |
|---|---|
Molecular Formula |
C12H27Ga |
Molecular Weight |
241.07 g/mol |
IUPAC Name |
tritert-butylgallane |
InChI |
InChI=1S/3C4H9.Ga/c3*1-4(2)3;/h3*1-3H3; |
InChI Key |
RSCASNFKRQQQDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Ga](C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Gallium, tris(1,1-dimethylethyl)-, can be synthesized through various methods. One common approach involves the reaction of gallium trichloride with tert-butyl lithium in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition . The reaction can be represented as follows:
GaCl3+3(CH3)3CLi→Ga[(CH3)3C]3+3LiCl
Industrial Production Methods
Industrial production of Gallium, tris(1,1-dimethylethyl)-, often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and controlled environments ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Gallium, tris(1,1-dimethylethyl)-, undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form gallium oxide.
Reduction: Can be reduced to elemental gallium under specific conditions.
Substitution: Reacts with halogens or other electrophiles to substitute the tert-butyl groups.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Requires strong reducing agents such as lithium aluminum hydride.
Substitution: Uses halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Gallium oxide (Ga2O3)
Reduction: Elemental gallium (Ga)
Substitution: Various substituted gallium compounds depending on the electrophile used.
Scientific Research Applications
Gallium, tris(1,1-dimethylethyl)-, has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Gallium, tris(1,1-dimethylethyl)-, involves its ability to mimic iron in biological systems. By replacing iron in redox enzymes, it inhibits bacterial growth and disrupts iron-dependent metabolic processes . In cancer cells, it induces apoptosis by promoting cell cycle arrest and enhancing reactive oxygen species (ROS) production .
Comparison with Similar Compounds
Organogallium compounds vary significantly in ligand structure, stability, and reactivity. Below is a detailed comparison of Ga(tBu)₃ with analogous gallium and aluminum compounds:
Structural and Thermal Stability
| Compound | Ligand Type | Molecular Weight (g/mol) | Thermal Stability (°C) | Key Applications |
|---|---|---|---|---|
| Ga(tBu)₃ | Tert-butyl | ~297.1 | Decomposes ~150–200 | CVD precursors, nanomaterials |
| Tris(trimethylsilyl)gallium | Trimethylsilyl (SiMe₃) | ~313.2 | Stable up to ~250 | High-temperature CVD processes |
| Tris(tert-butyl)aluminum | Tert-butyl | ~270.3 | Decomposes ~100–150 | Polymerization catalysts |
| Gallium trichloride (GaCl₃) | Chloride | ~176.1 | Sublimes ~201 | Lewis acid catalysis |
Key Observations :
- Ligand Effects : Ga(tBu)₃’s tert-butyl ligands provide superior steric protection compared to smaller ligands (e.g., methyl or chloride), reducing dimerization tendencies seen in compounds like GaCl₃. However, its thermal stability is lower than tris(trimethylsilyl)gallium due to weaker Ga–C bonds versus Ga–Si bonds .
- Reactivity : Ga(tBu)₃ is less pyrophoric than tris(tert-butyl)aluminum (Al(tBu)₃), a critical safety advantage in handling. This difference arises from gallium’s lower electronegativity and reduced Lewis acidity compared to aluminum .
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